3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine
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Overview
Description
3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.
Preparation Methods
The synthesis of 3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalizationReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, it may interact with cellular receptors to modulate signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine can be compared with other pyrimidine derivatives, such as:
Imatinib: A well-known anticancer drug that targets specific tyrosine kinases.
Dasatinib: Another anticancer agent that inhibits multiple tyrosine kinases.
Pazopanib: A drug used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Nilotinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
These compounds share structural similarities with this compound but differ in their specific molecular targets and therapeutic applications.
Properties
Molecular Formula |
C17H18N4OS |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
7-methyl-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C17H18N4OS/c1-11-7-18-5-3-14(11)22-13-4-6-21(8-13)17-16-15(19-10-20-17)12(2)9-23-16/h3,5,7,9-10,13H,4,6,8H2,1-2H3 |
InChI Key |
IMCBEJRJMRTXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCC(C3)OC4=C(C=NC=C4)C |
Origin of Product |
United States |
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